![molecular formula C17H21BrClNO5 B585732 2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester CAS No. 1346604-54-3](/img/structure/B585732.png)

2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

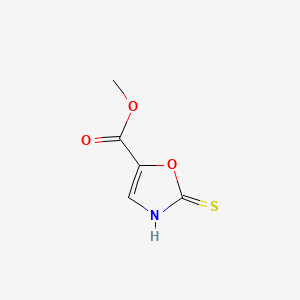

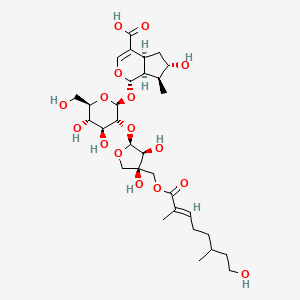

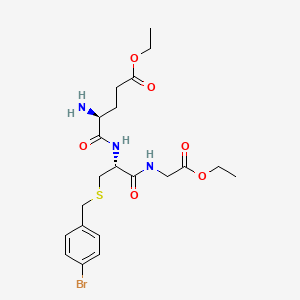

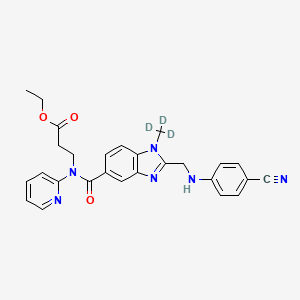

“2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester” is a compound that is useful in organic synthesis . It is also known by other names such as “Diethyl acetamido [2- (4-bromo-2-chlorophenyl)ethyl]malonate” and "Propanedioic acid, 2- (acetylamino)-2- [2- (4-bromo-2-chlorophenyl)ethyl]-, diethyl ester" .

Molecular Structure Analysis

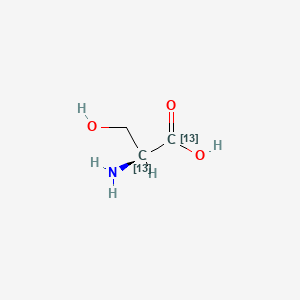

The molecular formula of this compound is C17H21BrClNO5 . The average mass is 434.709 Da and the monoisotopic mass is 433.029144 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound, related to derivatives with similar structures, has been explored in the context of synthesis methods and structural characterization. Research on functionalized N,O,O-ligands, including compounds with chlorophenyl groups, indicates potential applications in creating coordination compounds with specific molecular conformations designed for metal atom coordination (Meskini et al., 2010). Such studies underscore the chemical versatility and application in materials science, particularly in the design of molecular complexes and catalysts.

Reactivity and Derivatives Formation

The reactivity of similar esters has been studied extensively, indicating the potential for creating a wide range of derivatives through various chemical reactions. For instance, the interaction of ethylene and propylene oxides with certain esters leads to the formation of compounds with potential utility in synthetic chemistry and material science, suggesting that derivatives of the specified compound might undergo similar transformations (McRae et al., 1943). This kind of research highlights the broad applicability of such compounds in developing new materials and chemicals.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Compounds with structures similar to 2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester have been analyzed using GC-MS, revealing the presence of various compounds in reaction mixtures and highlighting the compound's role as a precursor in the synthesis of valuable derivatives (Ming, 2007). This analytical approach is crucial for understanding the compound's behavior in synthetic pathways and its potential applications in creating complex molecules for various uses.

Molecular Configuration and Electric Dipole Moments

Research on esters, including diethyl butylmalonate, related to the specified compound, investigates their molecular configuration and electric dipole moments. Such studies are essential for understanding the physical properties of these compounds and their interactions with other molecules, potentially leading to applications in electronic materials and devices (Krishna et al., 1971). This research domain explores the fundamental properties that could influence the development of new materials with specific electronic characteristics.

Polymerization of Cyclic Phosphoric Esters

Investigations into the polymerization of cyclic phosphoric esters reveal the potential for synthesizing polymers with unique properties, suggesting that compounds with similar ester groups might undergo comparable polymerization reactions to create novel polymeric materials (Korshak et al., 1958). This area of research opens up possibilities for the compound and its derivatives in the development of new polymers with tailored properties for specific applications.

Eigenschaften

IUPAC Name |

diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrClNO5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-8-12-6-7-13(18)10-14(12)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHLINUUOWBEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=C(C=C(C=C1)Br)Cl)(C(=O)OCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)